molecular formula C8H11ClN2O2 B13948587 6-(2-Chloroacetyl)-1,6-diazaspiro[3.4]octan-2-one

6-(2-Chloroacetyl)-1,6-diazaspiro[3.4]octan-2-one

Cat. No.: B13948587
M. Wt: 202.64 g/mol
InChI Key: NVHGBFLTBSBNNI-UHFFFAOYSA-N
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Description

6-(2-Chloroacetyl)-1,6-diazaspiro[3.4]octan-2-one is a chemical compound that belongs to the class of diazaspiro compounds. These compounds are characterized by a spiro-connected bicyclic structure containing nitrogen atoms. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chloroacetyl)-1,6-diazaspiro[3.4]octan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of a suitable diazaspiro precursor with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often stirred at low temperatures to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chloroacetyl)-1,6-diazaspiro[3.4]octan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield amine derivatives.

    Cyclization Reactions: The diazaspiro structure allows for cyclization reactions, leading to the formation of more complex bicyclic or polycyclic compounds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

Scientific Research Applications

6-(2-Chloroacetyl)-1,6-diazaspiro[3.4]octan-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(2-Chloroacetyl)-1,6-diazaspiro[3.4]octan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can trigger downstream signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Chloroacetyl)-1,6-diazaspiro[3.4]octan-2-one is unique due to its specific chloroacetyl substitution, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific disciplines.

Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

7-(2-chloroacetyl)-1,7-diazaspiro[3.4]octan-2-one

InChI

InChI=1S/C8H11ClN2O2/c9-4-7(13)11-2-1-8(5-11)3-6(12)10-8/h1-5H2,(H,10,12)

InChI Key

NVHGBFLTBSBNNI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC12CC(=O)N2)C(=O)CCl

Origin of Product

United States

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